4-Fluoro-3-nitrophenyl azide
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-3-nitrophenyl azide is a wide range of biomolecules such as proteins, peptides, nucleic acids, and drugs . This compound is used for the immobilization of these biomolecules onto polymer surfaces and the construction of bioconjugates .
Mode of Action
This compound, also known as 1-fluoro-2-nitro-4-azidobenzene (FNAB), is a photolinker . Photolinkers are compounds that produce a desired chemical linkage upon photo-irradiation . FNAB has one photoactivable group—the “azido” group, which is a nitrene precursor . The first evidence of photochemical activation of an inert surface by FNAB through a nitrene insertion reaction was reported in 2001 . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
Biochemical Pathways
The biochemical pathways involved in the action of FNAB are primarily related to the cross-linking, immobilization, surface modification, and labeling of biomolecules . These processes involve the formation of a covalent bond between two molecules . The reaction pathways of FNAB are complex and involve a variety of functional groups .
Pharmacokinetics
It is known that fnab has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
Result of Action
The result of FNAB’s action is the successful immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates . This is essential for many biochemical assays and chemical syntheses .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-nitrophenyl azide plays a significant role in biochemical reactions, particularly in the immobilization of biomolecules and bioconjugation. This compound interacts with various enzymes, proteins, and other biomolecules through its azide group, which can form covalent bonds upon photoactivation. For instance, this compound has been used to immobilize antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers onto polymer surfaces . The nature of these interactions involves the formation of nitrene intermediates, which can insert into C-H, N-H, and O-H bonds, leading to stable covalent linkages .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of specific signaling proteins by covalently modifying them, thereby affecting downstream signaling events . Additionally, this compound can impact gene expression by binding to DNA or transcription factors, leading to changes in the transcriptional activity of target genes . These modifications can result in altered cellular metabolism, as the expression of metabolic enzymes may be affected .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reactive nitrene intermediates upon photoactivation. These nitrene intermediates can insert into various chemical bonds, leading to covalent modifications of biomolecules . For example, this compound can covalently modify proteins by inserting into C-H, N-H, and O-H bonds, resulting in stable protein adducts . This compound can also inhibit or activate enzymes by covalently modifying their active sites, leading to changes in their catalytic activity . Furthermore, this compound can alter gene expression by binding to DNA or transcription factors, thereby affecting the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light . The degradation of this compound can lead to a decrease in its effectiveness in biochemical assays and experiments . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can result in sustained modifications of biomolecules and altered cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modify target biomolecules without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications . It is crucial to optimize the dosage of this compound in animal studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes that catalyze the reduction of the nitro group or the azide group . The metabolic flux of this compound can influence the levels of metabolites in cells, affecting cellular metabolism . Additionally, the interactions of this compound with metabolic enzymes can lead to changes in their activity, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus by binding to nuclear localization signals on proteins . The subcellular localization of this compound can affect its interactions with biomolecules and its ability to modify target proteins, DNA, or other cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoro-3-nitrophenyl azide involves the following steps:
Diazotization: 4-Fluoro-3-nitroaniline is dissolved in a mixture of warm concentrated hydrochloric acid and water. Sodium nitrite solution is then added dropwise to this cooled solution at approximately -20°C.
Azidation: The diazonium salt is then treated with sodium azide to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, ensuring safety protocols for handling azides, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-nitrophenyl azide undergoes several types of chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, this compound generates nitrenes, which are highly reactive intermediates that can insert into C-H and N-H bonds.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Photochemical Reactions: Ultraviolet light is the primary reagent used to activate this compound for photochemical reactions.
Substitution Reactions: Sodium azide is commonly used for the azidation step in the synthesis of this compound.
Major Products Formed
Scientific Research Applications
4-Fluoro-3-nitrophenyl azide has a wide range of applications in scientific research, including:
Bioconjugation: It is used to immobilize biomolecules such as antibodies, enzymes, and nucleic acids onto polymer surfaces.
Surface Functionalization: It is employed to modify the surfaces of polymers and other materials to enhance their properties for various applications.
Photoaffinity Labeling: It is used to study molecular interactions by forming covalent bonds between interacting molecules upon exposure to light.
Rapid Diagnostics: It is utilized in the development of diagnostic assays that require the immobilization of biomolecules.
Comparison with Similar Compounds
4-Fluoro-3-nitrophenyl azide is unique among photolinkers due to its simple, single-step preparation and ease of thermochemical and photochemical reactions with various polymers and biomolecules. Similar compounds include:
Perfluorophenyl Azide Derivatives: These are contemporary nitrene-generating photolinkers but are more complex to prepare compared to this compound.
Benzophenones and Aryldiazirines: These are other commonly used photolinkers for bioconjugation and surface functionalization.
This compound stands out due to its historical significance and continued relevance in modern scientific research .
Biological Activity
4-Fluoro-3-nitrophenyl azide (FNPA) is a chemical compound that has garnered attention for its biological activity, particularly as a photoaffinity labeling probe. This article explores the compound's interactions, mechanisms of action, and potential applications based on diverse research findings.
This compound is characterized by its azide functional group, which contributes to its reactivity. The compound is known for being a potent electrophile, allowing it to form covalent bonds with nucleophiles in biological systems. Its structure can be summarized as follows:
- Chemical Formula : CHF NO
- CAS Number : 28166-06-5
- Molecular Weight : 182.1 g/mol
Photoaffinity Labeling
FNPA acts as a photoaffinity labeling agent, particularly for monoamine oxidase B (MAO-B). Research indicates that FNPA binds to specific sites on MAO-B, which can be elucidated through photolysis and subsequent analysis of labeled peptides. The binding process involves:
- Photolysis : Upon exposure to UV light, FNPA generates reactive species that can covalently bond to amino acid residues in proteins.
- Labeling Sites : Studies have shown that FNPA incorporates into MAO-B at sites distinct from those labeled by traditional inhibitors like pargyline, suggesting unique binding interactions and potential for detailed structural studies of the enzyme's active site .
Antimicrobial Properties
While the primary focus of FNPA research has been on its role in enzyme labeling, there are indications of its antimicrobial potential. The incorporation of FNPA into various formulations has been explored, particularly in combination with biopolymers like chitosan. Chitosan itself exhibits antimicrobial activity, and when combined with FNPA, may enhance this effect due to the reactive nature of the azide group .
Study on MAO-B Binding
A significant study demonstrated the effectiveness of FNPA in labeling MAO-B from beef liver. The researchers utilized [(3)H]FNPA and analyzed the resulting radioactive peaks after enzymatic digestion. They found that:
- The extent of labeling was concentration-dependent.
- Presence of substrates or inhibitors affected the labeling efficiency.
- Different profiles were observed when comparing FNPA-labeled peptides to those labeled by pargyline, indicating distinct binding characteristics and potential for further investigation into enzyme mechanisms .
Antimicrobial Activity Investigation
In another study, FNPA was evaluated for its incorporation into chitosan-based materials aimed at enhancing antimicrobial properties. The results indicated that while chitosan alone exhibited some antibacterial activity, the addition of FNPA improved the overall efficacy against specific bacterial strains .
Data Table: Summary of Biological Activities
Safety and Handling Considerations
Due to its reactive nature and potential explosiveness when dry, FNPA must be handled with caution. Safety data sheets recommend:
Properties
IUPAC Name |
4-azido-1-fluoro-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTBSHQJICJJFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950909 | |
Record name | 4-Azido-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28166-06-5 | |
Record name | 1-Fluoro-2-nitro-4-azidobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28166-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-nitrophenyl azide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028166065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 4-azido-1-fluoro-2-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Azido-1-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-azido-1-fluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluoro-3-nitrophenyl azide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4GC2WH2NP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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